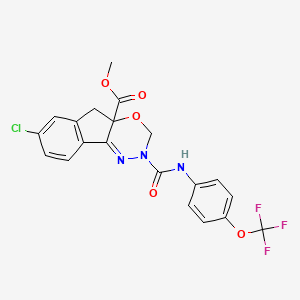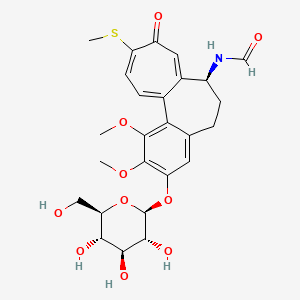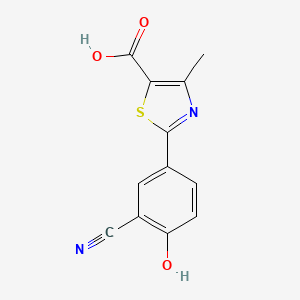![molecular formula C15H20N2O3 B602109 8-[2-(2-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 441781-21-1](/img/structure/B602109.png)
8-[2-(2-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Vue d'ensemble
Description
“8-[2-(2-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one” is a chemical compound with the molecular formula C15H20N2O3 . It is also known as 2-Hydroxy Fenspiride . The compound has a molecular weight of 276.33 g/mol .
Molecular Structure Analysis
The IUPAC name of the compound is 8-[2-(2-hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 276.33 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of the compound is 276.14739250 g/mol . The Topological Polar Surface Area of the compound is 61.8 Ų . The compound has a Heavy Atom Count of 20 .Applications De Recherche Scientifique
Antihypertensive Activity
The compound has been studied for its potential as an antihypertensive agent. Research indicates that derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one, with various substitutions at the 8 position, exhibit activity in lowering blood pressure. These compounds are explored as alpha-adrenergic blockers with potential utility in treating hypertension (Caroon et al., 1981).
Tachykinin NK2 Receptor Antagonism
Another significant area of research involves the compound's role as a non-peptide tachykinin NK2 receptor antagonist. This activity has implications for treating conditions like bronchoconstriction. The compound demonstrated potent NK2 receptor antagonist activity in guinea pig trachea and showed selectivity over NK1 receptors (Smith et al., 1995).
Neuroprotective Effects
Derivatives of this compound have shown promise in neuroprotection. Studies highlight their ability to inhibit calcium uptake in neural tissues and protect against brain edema and memory deficits caused by various agents. These effects suggest potential applications in treating brain-related injuries or diseases (Tóth et al., 1997).
Anticonvulsant Properties
Research has also explored the anticonvulsant properties of related 1,3-diazaspiro[4.5]decane-2,4-dione derivatives. Some of these compounds have shown significant protective effects against seizures, highlighting their potential utility in epilepsy treatment (Madaiah et al., 2012).
Crystallographic Studies
Crystallographic analysis of cyclohexane-spirohydantoin derivatives, including 1,3-diazaspiro[4.5]decane, has been conducted. These studies are important for understanding the molecular and crystal structure of these compounds, which can be essential for their pharmaceutical applications (Graus et al., 2010).
Muscarinic Agonist Activity
Some derivatives have been investigated for their activity as muscarinic agonists, particularly in the context of treating dementia and Alzheimer's disease. These studies focus on the modification of the compound's structure to enhance its selectivity and efficacy as a muscarinic receptor agonist (Tsukamoto et al., 1993).
Antibacterial and Antifungal Agents
Certain ethyl 1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates derivatives have been synthesized and evaluated for their antimicrobial activities against a range of microorganisms, suggesting potential applications as antibacterial and antifungal agents (Thanusu et al., 2011).
Mécanisme D'action
Target of Action
2-Hydroxy Fenspiride, also known as Fenspiride, is an oxazolidinone spiro compound . It is known to have activity as an alpha-1 blocker, H1 antagonist, and also inhibits PDE3, PDE4, PDE5 . These targets play a crucial role in the treatment of certain respiratory diseases .
Mode of Action
Fenspiride’s interaction with its targets results in antispasmodic and bronchodilator effects . By blocking alpha-1 receptors and H1 receptors, and inhibiting PDE3, PDE4, and PDE5, it reduces inflammation and relaxes the bronchial muscles, thereby improving respiratory function .
Biochemical Pathways
It is believed that its anti-inflammatory action could be due to the reduction of inflammatory mediators through its interaction with the aforementioned targets .
Pharmacokinetics
Fenspiride exhibits fairly slow absorption when administered orally. The maximum plasma concentration is achieved 6 hours after administration . The plasma clearance of Fenspiride is about 184 ml·min −1, and its apparent volume of distribution is moderately large (2151) . The elimination half-life obtained from the plasma data is 14 to 16 hours, independent of the route of administration . The absolute bioavailability is almost complete (90%) .
Result of Action
The primary result of Fenspiride’s action is the improvement of respiratory function in patients suffering from chronic bronchitis and other respiratory diseases . It reduces cough, expectoration, and dyspnea, and is used for the treatment of acute and chronic inflammatory diseases of ENT organs and the respiratory tract .
Propriétés
IUPAC Name |
8-[2-(2-hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-13-4-2-1-3-12(13)5-8-17-9-6-15(7-10-17)11-16-14(19)20-15/h1-4,18H,5-11H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFHFRFWXNXODD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857762 | |
| Record name | 8-[2-(2-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
441781-21-1 | |
| Record name | 8-[2-(2-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)




